molecular formula C11H10I2O2 B395001 3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE

3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE

Cat. No.: B395001
M. Wt: 428g/mol
InChI Key: AJEGQEOHEYSASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE is an organic compound characterized by the presence of two iodine atoms and an aldehyde group attached to a benzene ring The compound also features an allyl ether group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of the allyl ether group. One common method involves the following steps:

    Iodination: A benzaldehyde derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atoms at the 3 and 5 positions of the benzene ring.

    Etherification: The iodinated benzaldehyde is then reacted with an allyl alcohol in the presence of a base such as potassium carbonate to form the allyl ether group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Diiodo-4-[(2-methylprop-2-en-1-yl)oxy]benzoic acid.

    Reduction: 3,5-Diiodo-4-[(2-methylprop-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of iodine atoms and the aldehyde group can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the allyl ether group.

    3,5-Diiodo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the allyl ether group.

Uniqueness

3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE is unique due to the presence of the allyl ether group, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C11H10I2O2

Molecular Weight

428g/mol

IUPAC Name

3,5-diiodo-4-(2-methylprop-2-enoxy)benzaldehyde

InChI

InChI=1S/C11H10I2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5H,1,6H2,2H3

InChI Key

AJEGQEOHEYSASP-UHFFFAOYSA-N

SMILES

CC(=C)COC1=C(C=C(C=C1I)C=O)I

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1I)C=O)I

Origin of Product

United States

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